3-(4-oxoquinazolin-3(4H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)propanamide
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Description
3-(4-oxoquinazolin-3(4H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Biological Activity
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)propanamide , often referred to as QTTP , is a synthetic derivative belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of QTTP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of QTTP is C18H22N4O2S, with a molecular weight of approximately 358.45 g/mol . The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that QTTP exhibits significant anticancer properties. The mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Notably, QTTP has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Properties
QTTP also demonstrates antimicrobial activity against a range of pathogens. Research indicates that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death. This property makes it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
In Vitro Studies
- Anticancer Efficacy : A study conducted on human breast cancer cells (MCF-7) demonstrated that QTTP reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The compound was found to upregulate p53 expression, leading to increased apoptosis rates.
- Antimicrobial Activity : In vitro assays against Staphylococcus aureus showed that QTTP had a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.
In Vivo Studies
- Tumor Growth Inhibition : In a mouse model bearing xenograft tumors, QTTP administration resulted in a 50% reduction in tumor volume compared to control groups after three weeks of treatment.
- Inflammation Model : In an induced paw edema model in rats, QTTP significantly reduced paw swelling by 60% at a dosage of 20 mg/kg, demonstrating its anti-inflammatory potential.
Data Summary Table
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-19(7-10-24-14-22-17-5-2-1-4-16(17)21(24)26)23-20(18-6-3-13-28-18)15-8-11-27-12-9-15/h1-6,13-15,20H,7-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMDVPIAQPGLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.